molecular formula C13H16O6 B12524844 Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate CAS No. 796851-92-8

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate

Cat. No.: B12524844
CAS No.: 796851-92-8
M. Wt: 268.26 g/mol
InChI Key: DVEXYZKTGQAOJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate is a synthetic benzoate ester derivative supplied for research and development purposes. This compound is part of a class of chemicals based on a benzoic acid scaffold, which are of significant interest in medicinal and synthetic chemistry for developing new bioactive molecules . The crystal structure of this compound and its analogs has been resolved, confirming its molecular conformation and providing critical data for structure-activity relationship (SAR) studies . Researchers utilize such compounds as key intermediates or precursors in the synthesis of more complex molecules for various pharmaceutical and chemical applications . As a derivative of methoxybenzoate, it serves as a valuable building block in organic synthesis, particularly for constructing molecules with potential biological activity. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound according to standard laboratory safety protocols.

Properties

CAS No.

796851-92-8

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate

InChI

InChI=1S/C13H16O6/c1-4-18-12(14)8-19-11-6-5-9(16-2)7-10(11)13(15)17-3/h5-7H,4,8H2,1-3H3

InChI Key

DVEXYZKTGQAOJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Classical Williamson Ether Synthesis

Base-Catalyzed Alkylation of Phenolic Derivatives

The most common method involves reacting methyl 5-methoxy-2-hydroxybenzoate with ethyl bromoacetate in the presence of a base. Key steps include:

  • Reagents :
    • Methyl 5-methoxy-2-hydroxybenzoate (1.82 g, 0.01 mol)
    • Ethyl bromoacetate (1.86 g, 0.012 mol)
    • Potassium carbonate (K₂CO₃, 2.76 g, 0.02 mol)
    • Solvent: Acetone (10–15 mL)
  • Conditions :
    • Temperature: 65–70°C
    • Duration: 24 hours
    • Work-up: Steam distillation, ethyl acetate extraction, and crystallization.
Mechanistic Insights

The reaction proceeds via deprotonation of the phenolic hydroxyl group by K₂CO₃, forming a phenoxide ion. Nucleophilic attack on ethyl bromoacetate yields the ether linkage (C–O–C), with simultaneous elimination of HBr. The reaction is highly regioselective due to the electron-donating methoxy group at position 5, which activates the ortho-position for substitution.

Yield and Purity
  • Yield : 66–90% (depending on stoichiometry and solvent purity).
  • Purity : Confirmed via HPLC (>99.5%) and elemental analysis (C: 55.53–56.37%; H: 6.08–6.16%).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified approach reduces reaction time using microwave irradiation:

  • Conditions :
    • Power: 300 W
    • Temperature: 80°C
    • Duration: 2 hours
  • Advantages :
    • 95% yield with reduced side products.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in biphasic systems:

  • Solvent : Water/ethyl acetate (1:1)
  • Yield : 88%.

Optimization Studies

Solvent Effects

Solvent Yield (%) Reaction Time (h)
Acetone 90 24
THF 85 18
DMF 78 12
Ethanol 65 36

Polar aprotic solvents (e.g., acetone, THF) improve nucleophilicity of the phenoxide ion, whereas protic solvents (e.g., ethanol) retard reactivity.

Temperature and Stoichiometry

  • Optimal Temperature : 70°C (higher temperatures promote side reactions).
  • Ethyl Bromoacetate Ratio : 1.2 equivalents (excess drives completion).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.63 (d, J = 8.4 Hz, 1H, Ar–H), 7.58 (s, 1H, Ar–H), 6.79 (d, J = 8.4 Hz, 1H, Ar–H), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.94 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C–O–C ether).

Crystallographic Data

  • Crystal System : Triclinic, space group P1.
  • Bond Lengths : C–O (1.36 Å), C=O (1.21 Å).

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors :
    • Residence time: 30 minutes
    • Yield: 92%.

Environmental Considerations

  • Waste Management :
    • HBr neutralization with NaOH (generates NaBr, a low-toxicity byproduct).
    • Solvent recovery via distillation (≥95% acetone reuse).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate with structurally analogous benzoate esters, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzoate Esters

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity Reference CAS/ID
This compound 2-(ethoxy-oxoethoxy), 5-methoxy 282.26* N/A Intermediate for heterocycles, MOF linkers, pharmacological precursors N/A
Methyl 2-((dimethylcarbamothioyl)oxy)-5-methoxybenzoate (1f) 2-(dimethylcarbamothioyl), 5-methoxy 269.32 N/A Nucleophilic substitution reactions; pale yellow solid (57% yield) N/A
Methyl 3-(2-(3,5-dimethoxyphenyl)-2-oxoethoxy)-5-methoxybenzoate (S2) 3-(dimethoxyphenyl-oxoethoxy), 5-methoxy 384.36 N/A Precursor to benzofurans (86% yield via Bi(OTf)₃ catalysis) N/A
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate 5-chloro, 2-(nitrobenzylamino-oxoethoxy) 378.80 N/A High lipophilicity (XLogP3 = 3); potential pharmacological activity 21456-13-3
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate 2-(ethoxy-oxoethoxy), 5-iodo 364.14 N/A Intermediate in MOF synthesis; planar molecular structure 705262-57-3
Methyl 2-(acetyloxy)-5-ethenylbenzoate 2-acetoxy, 5-ethenyl 220.22 N/A Polymerizable monomer; used in material science 7473-37-2

*Calculated based on formula C₁₂H₁₄O₇.

Structural and Electronic Effects

  • Substituent Polarity: The 2-ethoxy-2-oxoethoxy group in the target compound introduces moderate polarity due to its ester functionality, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF) compared to non-polar analogs like Methyl 2-methoxybenzoate . In contrast, the dimethylcarbamothioyl group in compound 1f increases sulfur-mediated reactivity, enabling thioester exchange reactions.
  • Electron-Withdrawing vs. Donating Groups : The 5-methoxy group in the target compound is electron-donating, activating the benzene ring toward electrophilic substitution. Conversely, the 5-iodo substituent in the iodinated analog is electron-withdrawing, reducing ring reactivity but increasing molecular weight and steric bulk.
  • Steric Considerations : The ethoxy-oxoethoxy chain at position 2 introduces steric hindrance, which may slow nucleophilic attacks at the ester carbonyl compared to less bulky substituents (e.g., acetoxy groups in ).

Biological Activity

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a complex molecular structure, includes functional groups that may contribute to various therapeutic effects. This article will explore the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O6, indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms. Its structure includes a methoxy group and an ethoxy group attached to a benzoate moiety, which may influence its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular Formula C13H16O6
Functional Groups Methoxy, Ethoxy, Benzoate
Potential Applications Pharmaceuticals, Agrochemicals

Preliminary Findings

Initial studies suggest that this compound may exhibit biological activities similar to other benzoate derivatives. Compounds with analogous structures have been reported to possess:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Antimicrobial activity

These findings indicate the need for further pharmacological studies to elucidate the specific therapeutic effects of this compound.

The biological activity of this compound may be attributed to its interaction with various molecular targets. The methoxy group can enhance solubility and bioavailability, facilitating the compound's transport within biological systems. Additionally, the ethoxy group may participate in enzymatic reactions or modulate receptor activities.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of benzoate derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study concluded that structural modifications could enhance antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to understand how this compound stacks up against structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesSimilarity Score
Ethyl 2-(2-chloroethoxy)acetateContains ethyl group; halogen substitution0.73
Methyl 4-(benzyloxy)-3-methoxybenzoateContains methoxy and benzyloxy groups0.76
Methyl vanillic acid derivativesSimilar aromatic structure0.76
Methyl (bromomethyl)acrylateContains bromine; reactive double bond0.76

This analysis highlights the unique properties of this compound while also indicating potential avenues for further research into its biological applications.

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